![molecular formula C11H14N2O2 B2747099 5-(Aminomethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one CAS No. 1082524-51-3](/img/structure/B2747099.png)
5-(Aminomethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one
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Description
5-(Aminomethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one, commonly referred to as AMPO, is an organic compound that has a variety of applications in scientific research. AMPO is a cyclic amide that is used as a building block in organic synthesis, as a reagent in organic reactions, and as a biochemical probe in a range of scientific studies.
Scientific Research Applications
Enantioselective Synthesis and Derivatives Development
Oxazolidin-2-ones serve as key intermediates in the enantioselective synthesis of bioactive compounds, including amino acid derivatives. For instance, cyanomethylation of chiral enolates derived from oxazolidin-2-ones has been shown to produce 2-substituted derivatives of 4-aminobutanoic acid (GABA), showcasing the utility of these compounds in synthesizing bioactive molecules with good stereoselectivity (Azam, D'souza, & Wyatt, 1996).
Novel Heterocyclic Systems
The reaction of 5-methylene-1,3-dioxolan-2-ones with amines leads to the synthesis of 4-hydroxy-2-oxazolidinones, illustrating the versatility of oxazolidin-2-one derivatives in creating new heterocyclic systems that could have various pharmaceutical applications (Chernysheva, Bogolyubov, & Semenov, 1999).
Precursors for Amino Alcohols
Oxazolidin-2-ones are also explored as precursors for the synthesis of cis-2-amino alcohols, demonstrating their role in the synthesis of complex organic molecules that could be useful in medicinal chemistry and drug development (Chernysheva et al., 2003).
Antibacterial Agent Synthesis
The development of novel oxazolidinone analogs, such as U-100592 and U-100766, showcases the application of oxazolidin-2-one derivatives in creating new antibacterial agents. These compounds exhibit potent in vitro antibacterial activities against various clinically important pathogens, illustrating the potential of oxazolidin-2-ones in addressing antibiotic resistance (Zurenko et al., 1996).
properties
IUPAC Name |
5-(aminomethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-2-4-9(5-8)13-7-10(6-12)15-11(13)14/h2-5,10H,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWOHVWKOWVRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(OC2=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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